N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Beschreibung
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2-bromobenzyl group attached to the acetamide nitrogen and a 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yloxy moiety.
Key structural features:
- Pyrimidine ring: Substituted at position 2 with 4-methylpiperidine (a six-membered amine ring) and at position 6 with a methyl group.
- Acetamide linker: Bridges the pyrimidine oxygen and the 2-bromobenzyl group, contributing to conformational flexibility.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-5-3-4-6-17(16)21/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSMKOCBXWPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H27BrN2 |
| Molecular Weight | 351.3 g/mol |
| IUPAC Name | N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide |
| Canonical SMILES | CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br |
The compound is hypothesized to interact with various biological targets, including receptors and enzymes, which may modulate their activity. This modulation can lead to physiological effects relevant to treating neurological disorders and other conditions.
Pharmacological Effects
Research indicates that N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant pharmacological effects, particularly:
Case Study: Anticancer Properties
A study on related KSP inhibitors revealed that compounds with similar structures induce a monopolar spindle phenotype in cancer cells, leading to apoptosis. This suggests that N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide could exhibit similar effects based on its chemical structure .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperidine and pyrimidine rings significantly affect biological activity. Compounds with enhanced lipophilicity and specific substitutions at the nitrogen atoms showed increased potency against various cancer cell lines .
Synthesis and Production
The synthesis of N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves:
- Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 4-methylpiperidine as key starting materials.
- Reaction Conditions: The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
- Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The target compound shares a common pyrimidinyloxy acetamide scaffold with several analogs, differing primarily in the substituents on the benzyl group and the pyrimidine ring. Below is a detailed comparison:
Substituent Variations on the Benzyl Group
a) N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : Fluorine replaces bromine at the ortho position of the benzyl group.
- Molecular Formula : C₂₁H₂₅FN₄O₂ (MW: 392.45 g/mol) .
- Impact: The smaller, electronegative fluorine atom reduces steric hindrance and molecular weight compared to bromine.
b) N-(3-Fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : Features a 3-fluoro-4-methylphenyl group.
- Molecular Formula : C₂₀H₂₅FN₄O₂ (MW: 372.4 g/mol) .
c) 2-{[6-Methyl-2-(Piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
Variations in the Pyrimidine Substituents
a) N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide
- Structure: Replaces 4-methylpiperidine with a tetrahydroisoquinoline group.
- Molecular Formula : C₂₃H₂₃FN₄O₂ (MW: 414.46 g/mol) .
b) Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate
Physicochemical and Spectroscopic Properties
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Bromine (target) vs. fluorine (analogs) influences electron density and steric bulk. Bromine’s larger size may enhance target binding via hydrophobic interactions but reduce solubility.
- Amine Ring Modifications: Piperidine (six-membered) vs.
- Benzyl Substituent Positioning : Ortho-substituted halogens (target) vs. meta/para substituents (analogs) affect spatial orientation in binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
